molecular formula C17H18F3N3O3 B2640157 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034427-86-4

3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2640157
CAS No.: 2034427-86-4
M. Wt: 369.344
InChI Key: LDJFJLFQDCSBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the trifluoromethylphenylacetyl intermediate. This intermediate can be synthesized through the acylation of 3-(trifluoromethyl)phenylacetic acid with suitable reagents. The subsequent steps involve the formation of the piperidine ring and the imidazolidine-2,4-dione moiety through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to inhibition of enzymes or receptors involved in disease processes. The piperidine and imidazolidine-2,4-dione moieties contribute to the compound’s overall stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-(3-(Trifluoromethyl)phenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[1-[2-[3-(trifluoromethyl)phenyl]acetyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c18-17(19,20)12-3-1-2-11(8-12)9-14(24)22-6-4-13(5-7-22)23-15(25)10-21-16(23)26/h1-3,8,13H,4-7,9-10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJFJLFQDCSBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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